molecular formula C17H17N5O3S B11969971 4-{[(E)-pyridin-2-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-pyridin-2-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11969971
M. Wt: 371.4 g/mol
InChI Key: DEKKJZACEOZQEQ-VXLYETTFSA-N
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Description

4-((2-PYRIDINYLMETHYLENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-PYRIDINYLMETHYLENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a condensation reaction with pyridine-2-carbaldehyde.

    Methoxylation: The trimethoxyphenyl group can be introduced through a series of methoxylation reactions using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers or other materials for enhanced properties.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: It may have potential as an anti-inflammatory or anticancer agent.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-((2-PYRIDINYLMETHYLENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Such as 4-amino-5-mercapto-3-phenyl-1,2,4-triazole.

    Pyridine Derivatives: Such as 2-pyridylmethylene hydrazine.

    Methoxyphenyl Compounds: Such as 3,4,5-trimethoxybenzaldehyde.

Uniqueness

4-((2-PYRIDINYLMETHYLENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a triazole ring, pyridyl group, and trimethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[(E)-pyridin-2-ylmethylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5O3S/c1-23-13-8-11(9-14(24-2)15(13)25-3)16-20-21-17(26)22(16)19-10-12-6-4-5-7-18-12/h4-10H,1-3H3,(H,21,26)/b19-10+

InChI Key

DEKKJZACEOZQEQ-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CC=N3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CC=N3

Origin of Product

United States

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